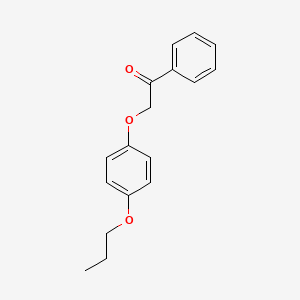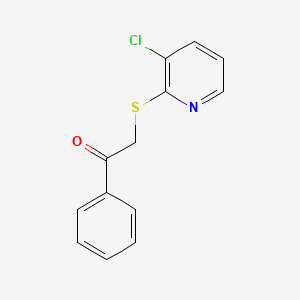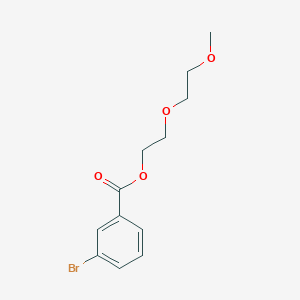
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-(2-methoxyethoxy)ethyl group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major products are 3-bromobenzoic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes are formed.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and hydrolases.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom in the benzene ring. In ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of carboxylic acid and alcohol products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromobenzoate
- Ethyl 3-bromobenzoate
- Propyl 3-bromobenzoate
Uniqueness
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts distinct solubility and reactivity properties compared to other alkyl esters of 3-bromobenzoic acid
Eigenschaften
CAS-Nummer |
6344-32-7 |
|---|---|
Molekularformel |
C12H15BrO4 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethyl 3-bromobenzoate |
InChI |
InChI=1S/C12H15BrO4/c1-15-5-6-16-7-8-17-12(14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
JMKPQGJCVUBCOL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


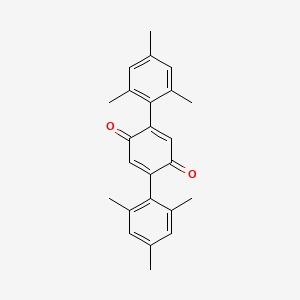

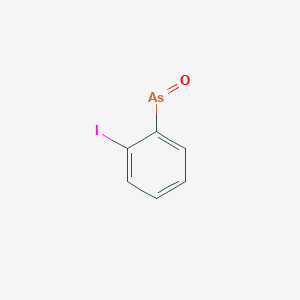

![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
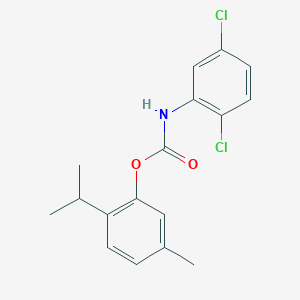

![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
